Product packaging for Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate(Cat. No.:CAS No. 1293284-62-4)

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Cat. No.: B1400797
CAS No.: 1293284-62-4
M. Wt: 232.21 g/mol
InChI Key: VFWHJJKKMBKSSG-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (C₁₂H₉FN₂O₂, MW: 232.22) is a fluorinated aromatic ester featuring a pyrimidine substituent at the 6-position of the benzoate ring and a fluorine atom at the 2-position . Its CAS registry number is 1293284-62-4, and it is cataloged under MDL number MFCD26401352 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9FN2O2 B1400797 Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate CAS No. 1293284-62-4

Properties

IUPAC Name

methyl 2-fluoro-6-pyrimidin-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c1-17-12(16)10-8(4-2-5-9(10)13)11-14-6-3-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWHJJKKMBKSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222909
Record name 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293284-62-4
Record name 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1293284-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often starts from 2-fluoro-6-substituted benzoate derivatives. A common precursor is methyl 2-fluoro-6-halobenzoate or methyl 2-fluoro-6-(protected pyridinyl) benzoate, which undergoes nucleophilic substitution or cross-coupling reactions to introduce the pyrimidin-2-yl group.

  • Sodium hydride (NaH) is used as a strong base to deprotonate nucleophiles.
  • N,N-Dimethylformamide (DMF) is employed as a polar aprotic solvent, often cooled to 0 °C and maintained under nitrogen to prevent moisture and oxidation.
  • The reaction mixture is typically stirred for 1.5 to 2 hours at low temperature to control reactivity.

Workup and Purification

  • After reaction completion, the mixture is poured into ice water to quench the reaction.
  • Extraction is performed using organic solvents such as diethyl ether or ethyl acetate.
  • The organic phase is washed with water, dried over magnesium sulfate, filtered, and the solvent evaporated under reduced pressure.
  • The product is isolated by rectification or recrystallization, often under reduced pressure to avoid decomposition.

Detailed Example Procedure (Adapted from Patent WO1998022459A1)

Step Reagents/Conditions Description
1 2-chloro-6-(protected group)-pyridine derivative, NaH, DMF at 0 °C Deprotonation and nucleophilic substitution to introduce the pyrimidinyl group
2 Stirring for 1.5 hours at 0 °C Ensures complete reaction and minimizes side reactions
3 Quenching with ice water, extraction with diethyl ether or ethyl acetate Separation of organic product from aqueous impurities
4 Washing organic phase with water, drying over MgSO4 Removal of residual water
5 Filtration and solvent evaporation under reduced pressure Concentration and isolation of crude product
6 Purification by rectification or recrystallization Obtaining pure this compound

While direct preparation of this compound is not extensively detailed in literature, synthesis of related pyrimidine intermediates such as 6-ethyl-5-fluoropyrimidin-4-ol has been well studied and can inform the pyrimidinyl group introduction:

  • Cyclization of fluoro-substituted ketoesters with ammonia and formamide under basic conditions yields fluoropyrimidinols.
  • The method involves passing ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate in formamide, followed by treatment with sodium methoxide in methanol, heating, and workup to isolate the pyrimidine intermediate.
  • This approach is efficient, cost-effective, and suitable for large-scale production.

Analytical Data Supporting Preparation

Parameter Data (Example from related pyrimidine synthesis)
Melting Point 120–126 °C
IR Spectroscopy Bands at 2986, 2883, 1687, 1659, 1611, 1240, 908 cm⁻¹
¹H NMR (CDCl₃) δ 1.26–1.29 (m, 3H), 2.70–2.76 (m, 2H), 8.03 (m, 1H)
Mass Spectrometry (ESI) m/z 143 (M+ + 1)

These data confirm the structural integrity of fluorinated pyrimidine intermediates, which are precursors or components in the target compound synthesis.

Summary Table of Preparation Method Features

Aspect Description
Starting materials Methyl 2-fluoro-6-halobenzoate or protected derivatives
Key reagents Sodium hydride, DMF, pyrimidin-2-yl nucleophiles
Reaction conditions Low temperature (0 °C), inert atmosphere, stirring for 1.5–2 hours
Workup Quenching with ice water, organic extraction, drying, filtration
Purification Evaporation under reduced pressure, recrystallization or rectification
Analytical techniques IR, ¹H NMR, MS for product confirmation
Scale-up potential Methods are amenable to industrial scale with appropriate control of temperature and moisture

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom on the benzene ring participates in nucleophilic substitution under specific conditions. For example:

Reaction TypeConditionsOutcomeYieldSource
Stille Cross-CouplingCuI, Pd(PPh<sub>3</sub>)<sub>4</sub>, CsF in DMF at 115°CSubstitution with pyrimidine9.7 g

This reaction replaces the iodine in methyl 2-fluoro-6-iodobenzoate with a pyrimidine group via a palladium-catalyzed coupling mechanism. The presence of cesium fluoride enhances the nucleophilic displacement of iodine .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under basic conditions:

SubstrateConditionsProductYieldSource
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoateNaOH (10 N) in THF/H<sub>2</sub>O at 70°C5-Methyl-2-(pyrimidin-2-yl)benzoic acid59.98 g

While this example involves a methyl-substituted analogue, analogous conditions are applicable to hydrolyze the ester group in this compound .

Cross-Coupling Reactions

The pyrimidine and benzene rings enable participation in Suzuki and Stille couplings. A representative Stille coupling is shown below:

ReagentsCatalyst SystemProductYieldSource
2-(Tributylstannyl)pyrimidinePd(PPh<sub>3</sub>)<sub>4</sub>, CuIThis compound9.7 g

This method is pivotal for introducing pyrimidine rings into aromatic systems .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring directs electrophilic substitution. While direct examples are sparse, analogous pyrimidine derivatives undergo:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at low temperatures.

  • Halogenation : Cl<sub>2</sub> or Br<sub>2</sub> in acetic acid .

The fluorine atom’s meta-directing effect further influences regioselectivity on the benzene ring .

Reduction

The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub> or NaBH<sub>4</sub>, though specific data for this compound is not reported.

Oxidation

The pyrimidine ring’s nitrogen atoms may undergo oxidation to N-oxides under strong oxidizing agents like mCPBA .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific biological pathways, particularly those involving enzyme inhibition or receptor modulation.

Key Applications:

  • Synthesis of Anticancer Agents: The compound is utilized in the synthesis of novel anticancer agents that inhibit specific kinases involved in tumor growth.
  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials with tailored properties.

Key Properties:

  • Enhanced Thermal Stability: The incorporation of fluorine atoms contributes to improved thermal stability, making it suitable for high-performance applications.
  • Electronic Characteristics: The compound's electronic properties can be manipulated for use in organic electronics and photonic devices.

Biological Studies

Researchers employ this compound to investigate interactions between small molecules and biological macromolecules, which is critical for drug discovery and development.

Research Insights:

  • Binding Affinity Studies: Studies have demonstrated that the fluorine atom enhances binding affinity to target proteins, facilitating the design of more effective therapeutic agents.
  • Mechanistic Studies: The compound has been used in mechanistic studies to elucidate the pathways through which small molecules exert their biological effects.

Data Table: Synthesis and Yield

Reaction ConditionsYieldNotes
Copper(I) iodide; Tetrakis(triphenylphosphine)palladium(0); Cesium fluoride; DMF at 115°C for 45 min9.7 gHigh yield achieved under inert atmosphere
Microwave irradiation with similar conditions9.7 gDemonstrates efficiency of microwave-assisted synthesis

Case Studies

  • Anticancer Drug Development:
    A study explored the synthesis of a novel kinase inhibitor using this compound as a precursor. The resulting compound showed significant efficacy against various cancer cell lines, indicating its potential as a therapeutic agent.
  • Material Characterization:
    Research focused on the thermal properties of polymers incorporating this compound demonstrated enhanced thermal stability compared to conventional materials, suggesting applications in high-temperature environments.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and binding affinity by forming strong interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidine-Linked Chromenone Derivatives (8k, 8l, 8m)
  • Key Features: These compounds (e.g., 8k: C₂₄H₁₈BrFN₄O₄S) share a pyrimidine core but incorporate chromenone scaffolds and sulfur/ether linkages. For instance, 8k has a bromophenyl-triazole group, while 8l includes a methoxyphenyl substituent .
  • Physical Properties : Melting points range from 106–126°C, lower than the structurally distinct compound 9a (130–132°C, ) but comparable to other pyrimidine derivatives .
Sulfonylurea Herbicides (e.g., Bensulfuron Methyl Ester)
  • Key Features : Bensulfuron methyl ester (C₁₆H₁₈N₄O₇S) contains a pyrimidine ring and a sulfonylurea bridge, enabling herbicidal activity by inhibiting acetolactate synthase .
  • Differentiation : The target compound lacks the sulfonylurea group, which is critical for herbicidal action in sulfonylureas. However, both share ester functionalities and pyrimidine motifs, suggesting overlapping synthetic pathways .
Simpler Benzoate Esters (e.g., Methyl Benzoate)
  • Key Features : Methyl benzoate (C₈H₈O₂) is a basic aromatic ester without fluorine or pyrimidine groups. It is widely used in fragrances and as a solvent .
  • Differentiation: The fluorine and pyrimidine substituents in Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate enhance its steric and electronic complexity, likely increasing bioactivity compared to non-functionalized esters .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Applications/Features
This compound C₁₂H₉FN₂O₂ 232.22 2-F, 6-pyrimidinyl Not reported Agrochemical/pharmaceutical research?
8k (Chromenone-pyrimidine derivative) C₂₄H₁₈BrFN₄O₄S 577.39 Bromophenyl-triazole, chromenone 124–126 Enzyme inhibition
Bensulfuron methyl ester C₁₆H₁₈N₄O₇S 410.40 Sulfonylurea, pyrimidine Not reported Herbicide (ALS inhibitor)
Methyl benzoate C₈H₈O₂ 136.15 None (simple ester) -12 (liquid at RT) Fragrance, solvent

Key Structural and Functional Insights

  • Fluorine Substitution: The 2-fluoro group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like methyl benzoate .
  • Pyrimidine Positioning : The pyrimidin-2-yl group at the 6-position distinguishes it from sulfonylureas (e.g., bensulfuron), where pyrimidine is part of a larger herbicide-targeting scaffold .

Biological Activity

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that incorporate both benzoate and pyrimidine moieties. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, research indicates that pyrimidine derivatives can act as effective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Microtubule Disruption : Some derivatives exhibit microtubule-depolymerizing activity, which is vital for their anticancer effects by inducing apoptosis in cancer cells .
  • Targeting BCL6 : The compound may also interact with B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Inhibitors targeting BCL6 have demonstrated significant antiproliferative effects in vitro .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity IC50/EC50 Values Reference
CDK Inhibition<10 nM
Microtubule DepolymerizationNanomolar range
BCL6 Inhibition0.7 nM
Antiproliferative ActivitySignificant

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound can induce cell cycle arrest at the G2/M phase and trigger apoptosis in various cancer cell lines. This effect is attributed to its ability to disrupt microtubule dynamics and inhibit key kinases involved in cell proliferation .
  • In Vivo Efficacy : In xenograft models, compounds structurally similar to this compound have demonstrated reduced tumor growth rates when administered at specific dosages, indicating potential for therapeutic application in oncology .
  • Mechanistic Insights : Structural studies reveal that the binding interactions between these compounds and their biological targets involve critical hydrogen bonding and hydrophobic interactions, which are essential for their inhibitory effects on kinase activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate, and how can reaction yields be improved?

  • Methodological Answer : A multi-step synthesis approach is commonly employed. For example, methyl benzoate derivatives can undergo nucleophilic aromatic substitution (e.g., fluorination at position 2) followed by Suzuki-Miyaura coupling to introduce the pyrimidinyl group at position 6. Evidence from analogous compounds suggests using Pd-catalyzed cross-coupling reactions with aryl boronic acids, optimizing catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄) and reaction temperature (80-120°C) to improve yields . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use ¹⁹F NMR to verify fluorine incorporation (δ ~ -110 ppm for aromatic F) and ¹H/¹³C NMR to confirm pyrimidine integration .
  • X-ray crystallography : Resolve crystal structures to validate substituent positions and bond angles, as demonstrated for fluorinated benzoate derivatives .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

Q. What solvents and conditions are suitable for handling this compound in stability studies?

  • Methodological Answer : The compound is likely stable in aprotic solvents (e.g., DMSO, DMF) but may hydrolyze in aqueous basic conditions. For solubility testing, use ethanol or dichloromethane, as fluorinated benzoates often exhibit moderate polarity . Store at -20°C under inert atmosphere to prevent ester hydrolysis or pyrimidine ring oxidation.

Advanced Research Questions

Q. How do electronic effects of the fluorine and pyrimidine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine (meta-directing) and pyrimidine (ortho/para-directing) groups create regioselectivity challenges. Computational modeling (DFT) can predict reactive sites, while experimental validation via competitive coupling reactions with varying aryl halides is advised. For example, compare reaction rates of fluorinated vs. non-fluorinated analogs to quantify substituent effects .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated benzoate derivatives?

  • Methodological Answer : Discrepancies in NMR shifts often arise from solvent polarity or pH variations. Standardize conditions using deuterated DMSO or CDCl₃ and buffer systems (e.g., ammonium acetate, pH 6.5) to stabilize protonation states . Cross-validate with independent techniques like IR (C=O stretch ~1700 cm⁻¹) or Raman spectroscopy.

Q. How can in silico methods predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or enzymes with pyrimidine-binding pockets). Use QSAR models trained on fluorinated benzoates to estimate binding affinity or metabolic stability. Validate predictions with enzymatic assays (e.g., IC₅₀ measurements) .

Experimental Design & Data Analysis

Q. How to design experiments to study the compound’s mesomorphic properties?

  • Methodological Answer : Incorporate the compound into liquid crystal matrices and analyze phase transitions via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Fluorinated aromatic systems often exhibit smectic phases; compare with non-fluorinated analogs to isolate substituent effects .

Q. What analytical workflows are recommended for detecting degradation products under accelerated stability conditions?

  • Methodological Answer : Use LC-MS/MS with a C18 column (ACN/water gradient) to separate degradation products. Identify hydrolyzed products (e.g., free carboxylic acid) via negative-ion mode MS. Quantify using external calibration curves and validate with stability-indicating assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate
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Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

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